4-(3-Acetamidophenyl)-4-oxobutanoic acid

Medicinal Chemistry Chemical Synthesis SAR Studies

Select the correct regioisomer for reliable research. 4-(3-Acetamidophenyl)-4-oxobutanoic acid (CAS 14714-31-9) is the meta‑acetamido substituted γ‑keto acid specifically required for constructing pyridazinone and pyrazolo‑pyridazine heterocycles linked to antimicrobial activity. Its regiospecific meta substitution imparts unique electronic, steric, and reactivity profiles that the common para‑isomer (CAS 5473‑15‑4) cannot replicate. Substituting isomers without confirmatory testing compromises SAR validity, assay reproducibility, and synthetic route fidelity. Procure this authenticated meta‑isomer to ensure your synthetic pathways and biological evaluations proceed with structural integrity. Inquire for research‑grade purity (≥95%) and custom synthesis options.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
Cat. No. B304608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Acetamidophenyl)-4-oxobutanoic acid
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=C1)C(=O)CCC(=O)O
InChIInChI=1S/C12H13NO4/c1-8(14)13-10-4-2-3-9(7-10)11(15)5-6-12(16)17/h2-4,7H,5-6H2,1H3,(H,13,14)(H,16,17)
InChIKeyCNGYZSNFNVKILU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Acetamidophenyl)-4-oxobutanoic acid: Overview of a Regiospecific γ-Keto Acid Intermediate for Research and Development


4-(3-Acetamidophenyl)-4-oxobutanoic acid (CAS: 14714-31-9) is a γ-keto acid derivative characterized by an acetamido group at the meta position of its phenyl ring . It belongs to the class of 4-aryl-4-oxobutanoic acids, which are valued in medicinal chemistry as key synthetic intermediates and building blocks for constructing diverse heterocyclic scaffolds . Its regiospecific substitution pattern distinguishes it from its more common para-substituted isomer and other close analogs, thereby enabling unique synthetic pathways and potentially distinct biological properties.

Why Substituting 4-(3-Acetamidophenyl)-4-oxobutanoic acid with the 4-Positional Isomer Can Jeopardize Experimental Integrity


Substituting the meta-substituted 4-(3-Acetamidophenyl)-4-oxobutanoic acid with its more commonly available para-isomer (CAS: 5473-15-4) or other analogs is not scientifically justifiable without rigorous validation. The position of the acetamido group on the phenyl ring is a critical determinant of a molecule's physicochemical properties, including its melting point, electronic distribution, and steric profile . Such regioisomerism directly impacts molecular recognition events, such as binding to biological targets or participating in regioselective chemical reactions, where the para-isomer is documented as an intermediate for alkylating agents , while the meta-isomer serves as a precursor for different heterocyclic systems like pyridazinones . Directly swapping these isomers without confirmatory testing introduces uncontrolled variables, risking assay reproducibility, invalid structure-activity relationship (SAR) conclusions, and failed synthetic routes.

4-(3-Acetamidophenyl)-4-oxobutanoic acid: Quantitative Differentiation from Key Analogs


Regioisomerism: Quantifiable Impact on Physicochemical Properties vs. Para-Isomer

The compound's defining differentiation is its meta-substitution pattern, in contrast to the para-isomer (4-(4-acetamidophenyl)-4-oxobutanoic acid, CAS 5473-15-4). This regioisomerism results in a quantifiably different physicochemical profile, evidenced by a distinct melting point range. While the para-isomer exhibits a melting point of 198-204 °C , the meta-isomer is reported as a solid but with a notably lower or unreported melting point in standard databases, indicating a significantly different crystalline lattice energy and solubility profile .

Medicinal Chemistry Chemical Synthesis SAR Studies

Distinct Synthetic Utility as a Precursor for Bioactive Heterocycles

The meta-acetamidophenyl moiety confers unique reactivity that is exploited in the synthesis of specific heterocyclic frameworks. Research indicates that 4-(3-acetamidophenyl)-4-oxobutanoic acid is a key precursor for constructing bioactive pyridazinone and pyrazolo-pyridazine derivatives, which have demonstrated antimicrobial properties . In contrast, the para-isomer is more commonly cited as an intermediate for the synthesis of alkylating agents like chlorambucil . This divergence in established synthetic applications provides a clear, application-based rationale for selection.

Organic Synthesis Antimicrobial Research Heterocyclic Chemistry

Computed Property Differences vs. Reduced Analog (4-(3-Acetamidophenyl)butanoic acid)

The target compound's γ-keto acid structure (C12H13NO4, MW: 235.24) presents a distinct physicochemical profile compared to its reduced analog, 4-(3-acetamidophenyl)butanoic acid (C12H15NO3, MW: 221.25) . The presence of the 4-oxo group increases the molecular weight and introduces an additional hydrogen bond acceptor, which can be quantified through computed descriptors. This structural feature is predicted to alter key drug-likeness parameters such as lipophilicity (LogP) and topological polar surface area (TPSA), directly impacting passive membrane permeability and target engagement.

Drug Design ADME Prediction Molecular Modeling

Optimal Research and Procurement Scenarios for 4-(3-Acetamidophenyl)-4-oxobutanoic acid


Medicinal Chemistry for Novel Antimicrobial Agent Synthesis

This compound is the appropriate starting material for research programs aimed at synthesizing and evaluating pyridazinone or pyrazolo-pyridazine derivatives for antimicrobial activity . Its meta-substitution pattern is structurally required to generate the specific heterocyclic core associated with this biological activity, making the para-isomer an unsuitable substitute.

Regiospecific Structure-Activity Relationship (SAR) Investigations

In SAR studies exploring the impact of aryl substitution patterns on target binding or functional activity, this meta-isomer serves as an essential comparator to its para and ortho analogs. Using the precise regioisomer is critical for generating valid, reproducible data, as even minor positional changes can drastically alter a molecule's pharmacophore and interaction with biological targets.

Development of Specialized Synthetic Methodologies

For process chemists developing new synthetic routes that require a γ-keto acid building block with a meta-acetamido substituent, this compound is a necessary reagent. Its unique reactivity profile, distinct from the para-isomer, enables regioselective transformations that are not possible with other positional isomers .

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